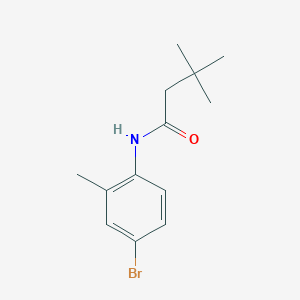![molecular formula C18H22N2O3 B297183 methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B297183.png)
methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as MAOEIC, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of indole derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate is not fully understood. However, it is believed to act through multiple pathways. methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
Methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, there are also some limitations to using methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that the overall yield of the synthesis process is relatively low, which makes it expensive to produce.
将来の方向性
There are several future directions for research on methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, it would be interesting to study the pharmacokinetics and pharmacodynamics of methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate in vivo to determine its efficacy and safety. Overall, methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has the potential to be a valuable compound for the development of new therapeutics.
合成法
Methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate can be synthesized using a multi-step process. The first step involves the condensation of 1-azepanone with ethyl acetoacetate to form 1-(2-oxoethyl)azepan-2-one. This intermediate is then reacted with indole-3-carboxylic acid to obtain methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate. The overall yield of this process is around 30%.
科学的研究の応用
Methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. methyl 1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2, an enzyme involved in inflammation. It has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
特性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
methyl 1-[2-(azepan-1-yl)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)15-12-20(16-9-5-4-8-14(15)16)13-17(21)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3 |
InChIキー |
JWNJIWILQYWIOX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
正規SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)



![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)